molecular formula C17H14N2O2S B2568234 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189915-49-8

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2568234
CAS No.: 1189915-49-8
M. Wt: 310.37
InChI Key: PURNOAIMNWBVSP-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzo[b][1,4]thiazine derivatives

Scientific Research Applications

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Future Directions

The future directions for research on “4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives investigated their in vitro antibacterial and hemolytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the peroxide-free synthesis, which involves the oxidation of benzo[b][1,4]thiazines under mild conditions. This method yields a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can modify the thiazine ring or the nitrile group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiazine compounds, and substituted aromatic or thiazine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide
  • 3-(p-tolyl)-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide
  • 3-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-4-carbonitrile 1,1-dioxide

Uniqueness

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNOAIMNWBVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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